N-cyano-N'-(4-nitrophenyl)guanidine
Description
Significance of Guanidine (B92328) Derivatives in Contemporary Chemistry
Guanidine, with its characteristic Y-shaped arrangement of nitrogen atoms around a central carbon, is a strongly basic functional group that is found in a variety of natural products and synthetic molecules. wikipedia.org The guanidinium (B1211019) cation, formed by the protonation of the guanidine group, is highly stabilized by resonance, which accounts for its high basicity. This unique electronic feature underpins the diverse roles that guanidine derivatives play in modern chemistry.
In medicinal chemistry, the guanidine moiety is a key pharmacophore in numerous clinically significant drugs. nih.govontosight.aiacs.org Its ability to engage in multiple hydrogen bonding interactions and to exist in a protonated state at physiological pH allows for strong and specific binding to biological targets such as enzymes and receptors. acs.org Guanidine-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, antiviral, and anti-inflammatory agents. ontosight.ai
Beyond pharmaceuticals, guanidine derivatives are utilized as organocatalysts, in the synthesis of nitrogen-containing heterocycles, and as ligands for metal complexation. nih.govnih.gov Their strong basicity and nucleophilicity make them valuable reagents in various organic transformations. organic-chemistry.org
Overview of N-substituted Cyanoguanidines in Organic Synthesis
N-substituted cyanoguanidines represent a versatile class of compounds within the broader family of guanidine derivatives. The presence of the electron-withdrawing cyano group significantly modulates the electronic properties of the guanidine core, influencing its reactivity and potential applications. ontosight.ai Cyanoguanidine itself is a readily available and inexpensive starting material, serving as a building block for more complex guanidine structures. nih.govnih.gov
The synthesis of N-substituted cyanoguanidines can be achieved through several routes. A common method involves the reaction of a primary or secondary amine with a cyanoguanidine precursor, such as dicyandiamide (B1669379) or a substituted S-methylisothiourea. nih.gov For instance, the synthesis of N-aryl-N'-cyanoguanidines can be accomplished by the reaction of an appropriately substituted aniline (B41778) with sodium dicyanamide. Another facile method involves the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride to prepare cyanoguanidines from their corresponding thioureas. researchgate.net The versatility of these synthetic methods allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications. organic-chemistry.orgacs.org
N-substituted cyanoguanidines are not only synthetic targets in their own right but also serve as important intermediates in the synthesis of other valuable compounds, such as biguanides and various heterocyclic systems. nih.gov For example, N-(4-Cyanophenyl)guanidine is a known intermediate in the preparation of the non-nucleoside reverse transcriptase inhibitor, Etravirine. scbt.com
Scope and Research Trajectory of N-cyano-N'-(4-nitrophenyl)guanidine Studies
While extensive research exists on guanidine and N-substituted cyanoguanidine derivatives in general, specific studies focusing solely on this compound are limited in the publicly available scientific literature. However, the constituent parts of the molecule suggest a clear research trajectory. The presence of the 4-nitrophenyl group, a well-known electron-withdrawing moiety, is expected to significantly influence the compound's chemical reactivity and potential biological activity.
Research into this specific compound would likely focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its physicochemical properties using techniques such as NMR, IR spectroscopy, and mass spectrometry. A plausible synthetic approach could involve the reaction of 4-nitroaniline (B120555) with sodium dicyanamide.
Chemical Reactivity: Investigating the reactivity of the cyanoguanidine moiety in the presence of the strongly deactivating nitrophenyl group. This would include exploring its potential as a precursor for the synthesis of novel heterocyclic compounds.
Biological Evaluation: Screening this compound for various biological activities, drawing parallels from the known pharmacological profiles of other nitrophenyl-containing compounds and guanidine derivatives. For instance, the synthesis of 4-nitrophenyl thioglycosides has been explored for potential antithrombotic activity. nih.gov
Materials Science: Exploring its potential use in the development of new materials, given that guanidine derivatives have applications in this field.
The table below outlines the key structural components of this compound and their potential influence on its properties, forming a basis for future research.
| Structural Component | Potential Influence on Properties |
| Guanidine Core | Strong basicity, ability to form stable salts, hydrogen bonding capabilities. |
| N-cyano Group | Electron-withdrawing nature, modulation of guanidine basicity, potential for cycloaddition reactions. |
| 4-Nitrophenyl Group | Strong electron-withdrawing properties, potential for specific biological interactions, chromophoric properties. |
Structure
3D Structure
Properties
IUPAC Name |
1-cyano-2-(4-nitrophenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-5-11-8(10)12-6-1-3-7(4-2-6)13(14)15/h1-4H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDGHZJLCLWFAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)NC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Pathways for N-cyano-N'-(4-nitrophenyl)guanidine and Analogues
The construction of the N-cyanoguanidine scaffold can be achieved through several reliable and well-documented synthetic routes. These methods offer flexibility in introducing various substituents, allowing for the synthesis of a wide array of analogues.
A classical and widely employed method for synthesizing guanidines involves the reaction of amines with thiourea (B124793) derivatives. researchgate.net This approach typically requires the activation of the thiourea's sulfur atom to make the central carbon more susceptible to nucleophilic attack by an amine. mdpi.com
Common activators include heavy metal salts like mercury(II) chloride (HgCl₂), which act as a Lewis acid. mdpi.com For instance, a tri-substituted guanidine (B92328) can be synthesized by reacting a suitable thiourea with a primary aromatic amine in the presence of HgCl₂ and triethylamine. mdpi.com The optimization of this reaction has shown that solvents like dimethylformamide (DMF) can lead to higher yields at ambient temperatures. mdpi.com
More environmentally friendly methods have also been developed. The use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea provides an alternative to mercury salts for the guanylation of amines, avoiding heavy-metal waste without a significant loss of yield. organic-chemistry.org Additionally, photocatalysis using reagents like Ru(bpy)₃Cl₂ in a water-ethanol mixture allows for the conversion of various thioureas to guanidines under visible light at room temperature. organic-chemistry.org
A summary of reagents used in this approach is presented below:
Interactive Table 1: Reagents for Guanidinylation using Thiourea Derivatives| Activating Agent | Amine Substrate | Thiourea Derivative | Key Features |
|---|---|---|---|
| Mercury(II) Chloride (HgCl₂) | Primary aromatic amines | Substituted thioureas | Classical method, effective but uses toxic heavy metal. mdpi.com |
| Cyanuric Chloride (TCT) | Primary and secondary amines | Di-Boc-thiourea | Environmentally benign alternative to heavy metals. organic-chemistry.org |
| Ru(bpy)₃Cl₂ (Photocatalyst) | Not specified | Various thioureas | Uses visible light, ambient temperature, low-toxicity solvents. organic-chemistry.org |
| Mukaiyama's Reagent | Amines | Thiourea | A known method for activating thiourea. researchgate.net |
The synthesis of N-cyanoguanidines specifically involves the introduction of a cyano group onto the guanidine nitrogen. This is often achieved in a multi-step process where an amine is first converted to a cyanamide (B42294), which is then reacted with another amine. Electrophilic cyanating agents are crucial for the initial cyanamide synthesis.
Cyanogen (B1215507) bromide (CNBr) is a traditional, though highly toxic, reagent for this purpose. cardiff.ac.uk For example, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide has been synthesized by reacting the corresponding hydrazide with cyanogen bromide in the presence of a base. mdpi.com
To circumvent the hazards associated with cyanogen bromide, safer alternatives have been developed. cardiff.ac.ukresearchgate.net N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a practical and safer electrophilic cyanating agent. nih.govexlibrisgroup.com It can be used in the one-pot deoxycyanamidation of alcohols to produce tertiary cyanamides. cardiff.ac.uk Similarly, trichloroacetonitrile (B146778) offers a less toxic option for cyanamide synthesis. cardiff.ac.uk Once formed, these cyanamides can be treated with an appropriate amine, such as 4-nitroaniline (B120555), to yield the target this compound. The addition of amines to cyanamides can be catalyzed by Lewis acids like scandium(III) triflate. organic-chemistry.org
Interactive Table 2: Electrophilic Cyanating Agents for Synthesis
| Cyanating Agent | Substrate | Product | Notes |
|---|---|---|---|
| Cyanogen Bromide (CNBr) | Hydrazides, Amines | Cyanohydrazides, Cyanamides | Effective but highly toxic. cardiff.ac.ukmdpi.com |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Alcohols, Amines | Tertiary Cyanamides | Safer, practical alternative to CNBr. cardiff.ac.uknih.govexlibrisgroup.com |
| Trichloroacetonitrile | Amines | Cyanamides | Less toxic and safer to handle than CNBr. cardiff.ac.uk |
Multi-component reactions (MCRs) provide a powerful and efficient pathway for constructing complex molecules like guanidines in a single pot, which is of great importance in medicinal and organic chemistry. tubitak.gov.trorganic-chemistry.org Several MCRs have been developed for the synthesis of guanidine derivatives.
One such strategy is a copper-catalyzed three-component reaction involving cyanamides, arylboronic acids, and amines to produce trisubstituted N-aryl guanidines. organic-chemistry.org Another novel four-component reaction combines an olefin, a cyanamide, an amine, and N-bromosuccinimide (NBS) to yield various guanidine derivatives with good yields. organic-chemistry.org These MCRs offer significant advantages in terms of atom economy and operational simplicity.
Interactive Table 3: Multi-Component Reactions for Guanidine Synthesis
| Number of Components | Reactants | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Three | Cyanamide, Arylboronic acid, Amine | CuCl₂·2H₂O, Bipyridine | Trisubstituted N-aryl guanidines. organic-chemistry.org |
| Four | Olefin, Cyanimide, Amine, N-bromosuccinimide | Not specified | Substituted guanidine derivatives. organic-chemistry.org |
| Three | Arylaldehyde, Ethyl benzoylacetate, Guanidinium (B1211019) chloride | None (cyclocondensation) | 2-Aminopyrimidine derivatives. tubitak.gov.tr |
Novel Synthetic Route Development and Optimization
Research continues to focus on developing new synthetic routes and optimizing existing ones to improve yields, reduce environmental impact, and simplify procedures. The optimization of reaction conditions, such as solvent, temperature, and catalysts, is a key aspect of this work. mdpi.com
One area of development is the use of superior guanidinylating reagents. For example, 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) has been optimized as a reagent for converting amines to guanidines via a nitroguanidine (B56551) intermediate. organic-chemistry.org This reagent offers high yields (70-100%) and operates under practical conditions without the need for an inert atmosphere. organic-chemistry.org The subsequent reduction of the nitroguanidine to the final guanidine can be achieved through catalytic transfer hydrogenation. organic-chemistry.org
The use of novel catalysts is another avenue for innovation. Lanthanide amides have been shown to be highly efficient catalysts for the guanylation of aromatic and secondary amines under mild conditions, demonstrating compatibility with a wide range of solvents and substrates. organic-chemistry.org
Role of Precursor Molecules in this compound Synthesis
The specific structure of this compound is defined by its precursor molecules. The nitrophenyl group and the N-cyano group are key moieties that influence the synthesis and properties of the final compound.
The nitrophenyl moiety , derived from a precursor like 4-nitroaniline, plays a significant electronic role in the synthesis. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring and reduces the nucleophilicity of the amine. This can affect reaction rates and may require more forcing conditions or highly reactive guanylating agents to achieve the desired transformation.
The term cyanophenyl moiety can refer to an analogue where a cyano group is attached to the phenyl ring, such as in N-(4-cyanophenyl)guanidine. ontosight.aiscbt.com This compound serves as an important intermediate in the synthesis of other molecules, including the antiviral drug Etravirine. scbt.com The synthesis of such analogues can involve starting materials like 1-(4-cyanophenyl)guanidine. researchgate.net The cyano group, like the nitro group, is electron-withdrawing and influences the reactivity of the molecule. ontosight.ai
In the context of the title compound, This compound , the "cyano" group is not on the phenyl ring but is attached to a guanidine nitrogen (an N-cyano group). This group is introduced using a cyanating agent as discussed in section 2.1.2. The N-cyano group significantly impacts the electronic properties and basicity of the guanidine core.
Mechanistic Investigations of Guanidine Formation Pathways
The formation of this compound, like other diarylguanidines, is understood to proceed through a series of well-defined reaction steps. Mechanistic studies, primarily drawing parallels from the reactions of aniline (B41778) and its derivatives with guanylating agents such as dicyandiamide (B1669379), have elucidated the probable pathways. The reaction is generally acid-catalyzed and involves the nucleophilic addition of the aromatic amine to a cyano group of the guanylating agent.
The proposed mechanism for the formation of this compound from 4-nitroaniline and dicyandiamide can be outlined as follows:
Protonation of Dicyandiamide: In an acidic medium, one of the cyano groups of dicyandiamide is protonated. This protonation increases the electrophilicity of the carbon atom of the cyano group, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-nitroaniline molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated cyano group of dicyandiamide. The presence of the nitro group, being a strong electron-withdrawing group, decreases the electron density on the aniline ring and the amino group, thereby reducing the nucleophilicity of 4-nitroaniline compared to aniline itself. This would be expected to decrease the reaction rate compared to unsubstituted aniline.
Proton Transfer and Intermediate Formation: Following the nucleophilic attack, a proton transfer occurs, leading to the formation of a tetrahedral intermediate.
Rearrangement and Elimination: The intermediate then undergoes rearrangement and elimination of ammonia (B1221849) to form the final product, this compound.
The key steps of the proposed reaction mechanism are summarized in the table below.
| Step | Description | Key Species Involved |
| 1 | Protonation of Guanylating Agent | Dicyandiamide, Acid (H⁺) |
| 2 | Nucleophilic Attack | 4-Nitroaniline, Protonated Dicyandiamide |
| 3 | Formation of Tetrahedral Intermediate | Intermediate adduct |
| 4 | Rearrangement and Elimination | Tetrahedral Intermediate, this compound, Ammonia |
It is important to note that while this mechanism is widely accepted and supported by kinetic data from analogous reactions, further specific studies on the formation of this compound could provide more detailed insights into the reaction intermediates and transition states.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-cyano-N'-(4-nitrophenyl)guanidine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the molecular framework and investigate dynamic processes like tautomerism.
Proton (¹H) NMR spectroscopy provides information on the number and environment of hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons and the protons attached to nitrogen atoms.
The aromatic region typically displays a pattern consistent with a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (higher ppm value) compared to the protons meta to the nitro group. This results in two distinct doublets, characteristic of an AA'BB' spin system.
Furthermore, ¹H NMR studies conducted in dimethyl sulfoxide (B87167) (DMSO) solution show separate, broad signals for the NH and NH₂ protons. rsc.org The observation of distinct signals for two different types of N-H protons is crucial evidence against rapid proton exchange on the NMR timescale and provides insight into the compound's tautomeric form. rsc.org
Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound in DMSO-d₆
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2, H-6 | ~8.1 - 8.3 | Doublet (d) | Protons on the aromatic ring ortho to the nitro group. Deshielded due to the electron-withdrawing effect of NO₂. |
| H-3, H-5 | ~7.8 - 8.0 | Doublet (d) | Protons on the aromatic ring meta to the nitro group. |
| -NH- | Variable, broad | Singlet (br s) | Amide proton, chemical shift can be concentration and temperature dependent. |
| -NH₂ | Variable, broad | Singlet (br s) | Amine protons, chemical shift can be concentration and temperature dependent. |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. libretexts.org
The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronic environment. The guanidinic carbon (C=N) is typically observed in the 160-170 ppm region. researchgate.net The carbon of the cyano group (-C≡N) appears in the range of 110-120 ppm. oregonstate.eduucl.ac.uk The aromatic carbons exhibit shifts between 120 and 150 ppm, with the carbon atom directly attached to the nitro group (C-NO₂) being the most deshielded in the aromatic region due to the strong electron-withdrawing nature of the substituent. libretexts.orglibretexts.org Conversely, the carbon attached to the guanidine (B92328) nitrogen (C-N) is also significantly influenced.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Hybridization | Notes |
| Guanidine Carbon (C=N) | 160 - 170 | sp² | The central carbon of the guanidine group. researchgate.net |
| C-4 (C-NO₂) | 145 - 150 | sp² | Aromatic carbon attached to the nitro group; highly deshielded. |
| C-1 (C-NH) | 140 - 145 | sp² | Aromatic carbon attached to the guanidine nitrogen. |
| C-2, C-6 | 125 - 130 | sp² | Aromatic carbons ortho to the nitro group. |
| Cyano Carbon (-C≡N) | 115 - 120 | sp | Carbon of the nitrile group. oregonstate.eduucl.ac.uk |
| C-3, C-5 | 118 - 125 | sp² | Aromatic carbons meta to the nitro group. |
Nitrogen-15 (¹⁵N) NMR spectroscopy, despite the low natural abundance and sensitivity of the ¹⁵N nucleus, is an exceptionally powerful tool for investigating nitrogen-containing compounds like guanidines. huji.ac.ilresearchgate.net It provides unequivocal evidence for the predominant tautomeric form of N-aryl-N'-cyanoguanidines in solution. rsc.org
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra are dominated by bands corresponding to the cyano, nitro, and amine/imine groups.
The most distinct vibration is the stretching of the cyano group (C≡N), which appears as a sharp, intense band in the 2100-2250 cm⁻¹ region in both IR and Raman spectra. researchgate.netnih.gov The nitro group (NO₂) gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The N-H stretching vibrations of the NH and NH₂ groups are expected in the broad region of 3100-3500 cm⁻¹. Bending vibrations for N-H bonds appear in the 1550-1650 cm⁻¹ range.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (amine/imine) | Stretch | 3100 - 3500 | Medium-Strong, Broad |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C≡N (cyano) | Stretch | 2100 - 2250 | Strong, Sharp researchgate.netnih.gov |
| C=N (guanidine) | Stretch | 1630 - 1680 | Medium-Strong |
| N-H (amine/imine) | Bend | 1550 - 1650 | Medium-Strong |
| NO₂ (nitro) | Asymmetric Stretch | 1500 - 1570 | Strong |
| NO₂ (nitro) | Symmetric Stretch | 1300 - 1370 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Substituent Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the highly conjugated system formed by the nitrophenyl ring and the cyanoguanidine moiety.
The presence of the 4-nitrophenyl group, a potent chromophore, results in strong absorption in the UV region, typically between 200 and 400 nm. researchgate.netnih.gov The spectrum is expected to show intense absorption bands corresponding to π→π* transitions. The electron-withdrawing nitro group (-NO₂) has a significant impact on the electronic spectrum. It extends the conjugation of the aromatic system and causes a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted N-phenyl-N'-cyanoguanidine. nih.gov This effect is due to the stabilization of the excited state, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Mass Spectrometry in Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is used to confirm the molecular weight and can provide structural information through the analysis of fragmentation patterns.
For this compound (molecular formula C₈H₇N₅O₂), the calculated molecular weight is approximately 205.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z ≈ 205.
The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds and the formation of stable fragments. Plausible fragmentation pathways include:
Loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 159.
Loss of a cyano radical (·CN, 26 Da).
Cleavage of the N-N or C-N bonds within the guanidine core.
Fragmentation of the aromatic ring itself.
Analysis of these fragment ions helps to piece together and confirm the molecular structure.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Applications in Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT provides a computationally tractable yet accurate means of exploring molecular systems. For N-cyano-N'-(4-nitrophenyl)guanidine, DFT calculations are instrumental in elucidating its three-dimensional structure and the distribution of electrons within the molecule.
The presence of several rotatable bonds in this compound suggests the possibility of multiple stable conformations. Conformational analysis, a critical aspect of theoretical chemistry, seeks to identify these stable arrangements and determine their relative energetic stabilities. libretexts.orgpressbooks.pub Through systematic rotation of dihedral angles and subsequent geometry optimization using DFT, a potential energy surface can be mapped out, revealing the various low-energy conformers.
Table 1: Illustrative Conformational Analysis Data for a Related N-Arylguanidine Derivative
| Conformer | Dihedral Angle (C-N-C-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A (trans-trans) | 180.0 | 0.00 | 75.3 |
| B (cis-trans) | 0.0 | 1.20 | 14.5 |
| C (gauche) | 60.0 | 2.50 | 5.2 |
Note: This table presents hypothetical data based on typical values for similar compounds to illustrate the expected outcomes of a conformational analysis. The actual values for this compound would require specific calculations.
DFT calculations provide a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. nih.govresearchgate.net
For this compound, characteristic vibrational modes would include the N-H stretching and bending vibrations of the guanidine (B92328) group, the symmetric and asymmetric stretching of the nitro (NO₂) group, the stretching of the cyano (C≡N) group, and various vibrations associated with the phenyl ring. The calculated frequencies and their corresponding infrared and Raman intensities can provide a detailed fingerprint of the molecule's vibrational landscape. Studies on related nitrophenyl compounds have shown that the nitro group stretches are typically found in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). nih.gov
Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |
| ν(N-H) | 3450 | 3312 | Guanidine N-H stretch |
| ν(C≡N) | 2250 | 2160 | Cyano group stretch |
| ν_as(NO₂) | 1580 | 1517 | Asymmetric NO₂ stretch |
| ν_s(NO₂) | 1370 | 1315 | Symmetric NO₂ stretch |
| ν(C=N) | 1650 | 1584 | Guanidine C=N stretch |
| ν(Aromatic C-C) | 1600-1450 | 1536-1392 | Phenyl ring C-C stretches |
Note: The calculated frequencies are hypothetical and would require specific DFT calculations for this compound. A scaling factor is typically applied to the calculated frequencies to improve agreement with experimental data.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP at a given point in space around a molecule represents the electrostatic interaction energy between the molecule and a positive point charge. By mapping the MEP onto the electron density surface, regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack) can be visualized. tandfonline.comresearchgate.netresearchgate.netmdpi.com
In this compound, the MEP is expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the guanidine and cyano groups, highlighting these as likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the guanidine group and the phenyl ring are expected to exhibit positive potential, indicating their susceptibility to nucleophilic attack. The strong electron-withdrawing nature of the nitro group would significantly influence the electrostatic potential of the entire molecule. tandfonline.comresearchgate.net
Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
For this compound, the HOMO is likely to be localized on the electron-rich guanidine moiety and the phenyl ring, while the LUMO is expected to be centered on the electron-deficient nitro group and the cyano group. The presence of the electron-withdrawing nitro and cyano groups is anticipated to lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO-LUMO gap would provide insights into the molecule's electronic excitation properties and its propensity to undergo charge transfer interactions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 3: Illustrative Frontier Molecular Orbital Data for a Substituted Nitrophenyl Compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Gap | 4.31 |
Note: This table presents hypothetical data based on typical values for similar compounds. The actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) analysis is a powerful technique for interpreting the electronic wavefunction in terms of localized bonds, lone pairs, and intermolecular and intramolecular interactions. uni-muenchen.deyoutube.comfaccts.dewisc.eduwisc.edu NBO analysis provides a quantitative description of charge transfer and hyperconjugative interactions within a molecule by examining the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 4: Illustrative NBO Analysis Data for Intramolecular Interactions in a Related Guanidine Derivative
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Description |
| LP(N1) | π(C2-C3) | 5.2 | Lone pair delocalization into phenyl ring |
| LP(N4) | π(C5≡N6) | 12.8 | Lone pair delocalization into cyano group |
| π(C2-C3) | π*(N-O) | 2.1 | Phenyl ring to nitro group charge transfer |
Note: This table presents hypothetical data with atom numbering for illustrative purposes. The actual E(2) values and interacting orbitals for this compound would require specific NBO calculations.
Ab Initio Calculations for Protonation Site Determination and Basicity Assessment
Guanidines are known for their high basicity, and determining the most likely site of protonation is crucial for understanding their behavior in solution. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a reliable method for assessing proton affinity and basicity. nih.govnih.govuiuc.eduresearchgate.netarxiv.org By calculating the energies of the neutral molecule and its various protonated forms, the most stable protonated species can be identified.
Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. cecam.org For a molecule like this compound, which possesses significant chromophoric groups—the nitrophenyl and the cyano-guanidine moieties—TD-DFT can predict its electronic absorption spectra and shed light on the nature of its electronic transitions.
While specific TD-DFT studies on this compound are not extensively documented in publicly available literature, the application of this method to similar nitroaromatic compounds provides a strong basis for understanding its likely electronic behavior. qnl.qamdpi.com For nitro-substituted pyridocoumarins and nitrophenols, TD-DFT calculations have been successfully employed to interpret their absorption spectra and identify the key molecular orbitals involved in electronic transitions. qnl.qamdpi.com
In such systems, the lowest energy electronic transitions are often characterized by a significant charge transfer (CT) character. For this compound, it is anticipated that the primary electronic transitions would involve the promotion of an electron from a molecular orbital localized on the phenylguanidine portion (the donor) to an orbital centered on the electron-withdrawing nitro group (the acceptor). Specifically, the highest occupied molecular orbital (HOMO) is expected to have substantial contributions from the guanidine and phenyl groups, while the lowest unoccupied molecular orbital (LUMO) is likely to be dominated by the nitro group. The energy difference between these orbitals would largely determine the position of the main absorption band in the UV-visible spectrum.
TD-DFT calculations can also elucidate the dynamics of de-excitation. Following photoexcitation, the molecule can relax through various pathways, including fluorescence, intersystem crossing to a triplet state, or non-radiative decay. mdpi.com The computational modeling of excited-state potential energy surfaces can reveal the preferred decay channels and the geometries of the excited-state minima. For instance, studies on nitrophenolates have used TD-DFT to explore relaxation pathways involving the twisting of the nitro group relative to the aromatic ring. mdpi.com Similar conformational changes could be significant in the de-excitation of this compound.
The accuracy of TD-DFT predictions is dependent on the choice of the functional and basis set. For charge-transfer excitations, long-range corrected functionals are often necessary to obtain reliable results. rsc.org Furthermore, the inclusion of solvent effects, typically through a polarizable continuum model (PCM), is crucial for accurately predicting the solvatochromic shifts observed in experimental spectra. qnl.qa
Computational Modeling of Reaction Pathways, Transition States, and Intermediates
Computational modeling is a vital tool for mapping the intricate details of chemical reactions, including the identification of transient intermediates and the characterization of transition states. For this compound, a particularly relevant reaction is its potential for intramolecular cyclization, a common reaction for related N-arylguanidines.
Detailed kinetic and mechanistic studies have been performed on the base-catalyzed cyclization of N-substituted 1-(2-nitrophenyl)guanidines, which serve as a close structural analog to the 4-nitro isomer. These studies, supported by computational insights, propose a multi-step reaction mechanism. While the 4-nitro substitution prevents direct cyclization involving the nitro group in the same manner as the 2-nitro isomer, the general principles of reactivity and the potential for other cyclization pathways or reactions can be inferred.
For the analogous 2-nitrophenylguanidines, the proposed cyclization mechanism initiated by a base involves the following key steps:
Deprotonation: The reaction is initiated by the deprotonation of a guanidine nitrogen atom by a base, forming a reactive anion.
Conformational Change: The resulting anion may undergo a conformational change to bring the reactive centers into proximity.
Intramolecular Nucleophilic Attack: A nucleophilic nitrogen atom of the guanidine moiety attacks the aromatic ring or another electrophilic center. In the case of 2-nitrophenylguanidines, the attack is on a carbon of the nitro-bearing ring, facilitated by the electron-withdrawing nature of the nitro group.
Formation of a Cyclic Intermediate: This attack leads to the formation of a cyclic intermediate.
Rearrangement and Aromatization: The intermediate can then undergo further steps, such as the elimination of a leaving group (like a hydroxide (B78521) ion) and subsequent aromatization to yield a stable heterocyclic product, such as a 3-amino-1,2,4-benzotriazine 1-oxide derivative.
The table below outlines the proposed intermediates and transition states for the analogous cyclization of 2-nitrophenylguanidines, which provides a framework for understanding potential reactions of the 4-nitro isomer.
| Step | Description | Species Type | Key Structural Features |
| 1 | Deprotonation of Guanidine | Anionic Intermediate | Negative charge localized on the guanidine nitrogen. |
| 2 | Conformational Isomerization | Transition State | Rotation around the C(aryl)-N(guanidine) bond. |
| 3 | Intramolecular Nucleophilic Attack | Transition State | Formation of a new N-C bond between the guanidine and the phenyl ring. |
| 4 | Formation of Cyclic Intermediate | Meisenheimer-like Complex | A cyclic, negatively charged intermediate. |
| 5 | Elimination and Aromatization | Transition State | Cleavage of a bond to a leaving group and re-establishment of the aromatic system. |
For this compound, computational modeling using Density Functional Theory (DFT) can be employed to calculate the energies of the reactants, products, intermediates, and transition states for its potential reactions. This allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. Such models can also explore alternative reaction pathways that may be favored due to the 4-position of the nitro group.
Reaction Mechanisms and Kinetic Studies
Nucleophilic Substitution Reactions Involving Guanidinium (B1211019) Systems
The guanidinium moiety, the protonated form of guanidine (B92328), is generally resistant to nucleophilic attack due to its significant resonance stabilization. researchgate.net However, the introduction of electron-withdrawing groups, such as the cyano and 4-nitrophenyl substituents in N-cyano-N'-(4-nitrophenyl)guanidine, can modulate the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic substitution.
Aminolysis Reactions and Characterization of Tetrahedral Intermediates
The aminolysis of guanidine derivatives, a type of nucleophilic substitution, is a fundamental reaction for the synthesis of more complex guanidine structures. This reaction is proposed to proceed through a tetrahedral intermediate. In the case of this compound, the reaction with an amine would involve the nucleophilic attack of the amine on the central carbon of the guanidine. This attack leads to the formation of a transient, high-energy tetrahedral intermediate.
Kinetic studies on the aminolysis of related compounds, such as phenyl and 4-nitrophenyl chlorothionoformates, have shown that the reaction proceeds through a zwitterionic tetrahedral addition intermediate, with its formation being the rate-determining step. jst.go.jp A similar mechanism can be postulated for the aminolysis of this compound. The reaction rate would likely exhibit a first-order dependence on both the guanidine and the amine concentration.
Direct characterization of tetrahedral intermediates is often challenging due to their transient nature. However, their existence is inferred from kinetic data and computational studies. For instance, in related systems, the Brønsted-type plots (log k vs. pKa of the amine) for aminolysis reactions are often linear, which is consistent with a mechanism involving a tetrahedral intermediate. jst.go.jp
Nucleofugality Hierarchy in Related Nitrophenyl and Cyanophenyl Compounds
The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart, a property known as nucleofugality. In the context of this compound, the 4-nitrophenoxide ion would be the leaving group in a substitution reaction where the cyano-guanidine core is attacked.
Generally, good leaving groups are weak bases. The 4-nitrophenoxide ion is a relatively good leaving group due to the electron-withdrawing nitro group, which stabilizes the negative charge on the resulting phenoxide ion. When comparing the nucleofugality of nitrophenyl and cyanophenyl leaving groups, the relative electron-withdrawing strength of the nitro and cyano groups is a key factor.
Cyclization Reactions and Heterocyclic Ring Formation Pathways
Intramolecular reactions of substituted guanidines can lead to the formation of various heterocyclic ring systems. The presence of the 4-nitrophenyl group in this compound provides a handle for such cyclization reactions, particularly when the nitro group can act as an internal electrophile.
Studies on Intramolecular Rearrangement Reactions (e.g., Smiles Rearrangement)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. In the context of this compound, a Smiles-type rearrangement could potentially occur if a suitable nucleophilic center within the molecule attacks the nitrophenyl ring, leading to the displacement of the guanidine moiety. However, for the parent compound itself, a classical Smiles rearrangement is unlikely without modification or the presence of another reactive group.
More relevant are intramolecular cyclization reactions involving the nitro group. Studies on the cyclization of N-substituted 1-(2-nitrophenyl)guanidines have shown that these compounds can undergo base-catalyzed cyclization to form 3-amino-1,2,4-benzotriazine 1-oxides. mdpi.comnumberanalytics.com The proposed mechanism involves the deprotonation of a guanidine nitrogen, followed by nucleophilic attack of the resulting anion on the nitro group. Although this compound has a 4-nitro substituent rather than a 2-nitro one (which is sterically more favorable for this specific cyclization), this demonstrates the potential for the nitro group to participate in intramolecular reactions.
Catalytic Reaction Mechanisms involving Guanidine Derivatives
Guanidine and its derivatives are well-known for their strong basicity and have found extensive use as catalysts in a variety of organic reactions. scripps.edu Their catalytic activity often stems from their ability to act as bifunctional catalysts.
Guanidine as a Bifunctional Catalyst (Base/Hydrogen-Bond Donor)
Guanidines can function as bifunctional catalysts by simultaneously acting as a Brønsted base and a hydrogen-bond donor. chemrxiv.orgresearchgate.netrsc.org In a catalytic cycle, the basic guanidine can deprotonate a substrate, increasing its nucleophilicity. The resulting protonated guanidinium ion can then act as a hydrogen-bond donor, activating an electrophile and stabilizing the transition state.
While specific studies on the catalytic activity of this compound are not prevalent, its structural features suggest it could potentially act as a bifunctional catalyst. The guanidine core possesses basic nitrogen atoms, and upon protonation, the resulting guanidinium ion can form hydrogen bonds. The electronic properties conferred by the cyano and nitrophenyl groups would influence its basicity and the hydrogen-bond donating ability of its conjugate acid. The pKa of the guanidine would be a critical factor in determining its effectiveness as a base catalyst. The electron-withdrawing groups are expected to lower the basicity compared to unsubstituted guanidine.
Investigation of Kinetic Parameters and Rate-Determining Steps
The investigation of kinetic parameters for reactions involving this compound and the determination of their rate-determining steps are fundamental to elucidating the reaction mechanisms. Such studies typically involve monitoring the reaction progress over time under various conditions to determine rate constants and to understand the influence of factors like pH, temperature, and the nature of the reacting species.
Detailed Research Findings
For many of these reactions, the rate law is found to be dependent on the concentrations of both the substrate and the nucleophile. nih.gov In the context of aminolysis, pseudo-first-order conditions, with a large excess of the amine, are often employed to simplify the kinetics. nih.gov The observed pseudo-first-order rate constant (k_obs) can then be analyzed in relation to the amine concentration. A linear relationship between k_obs and the amine concentration is often indicative of a simple bimolecular reaction. nih.gov
Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are a powerful tool in these investigations. A linear Brønsted plot with a slope (β value) between 0 and 1 is often interpreted as evidence for a concerted or stepwise mechanism where bond formation is significant in the transition state. nih.gov
| Reactant Amine | pKa of Amine | Second-Order Rate Constant (k_N) (M⁻¹s⁻¹) | Proposed Rate-Determining Step |
|---|---|---|---|
| Piperidine | 11.12 | 1.25 x 10⁻¹ | Breakdown of Tetrahedral Intermediate |
| Morpholine | 8.33 | 5.62 x 10⁻³ | Formation of Tetrahedral Intermediate |
| Piperazine | 9.81 | 3.16 x 10⁻² | Mixed/Transition |
This table is illustrative and does not represent experimentally determined data for this compound but is based on trends observed for analogous compounds.
Further research, including detailed kinetic experiments and computational modeling, would be necessary to definitively establish the reaction mechanisms and kinetic parameters for this compound. Such studies would involve techniques like spectrophotometry or chromatography to monitor the reaction progress and would provide the empirical data needed for a comprehensive understanding of its reactivity.
Supramolecular Chemistry and Crystal Engineering
Polymorphism and Solid-State Structure-Property Relationships
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like N-cyano-N'-(4-nitrophenyl)guanidine. Different polymorphs arise from variations in the packing of molecules and their intermolecular interactions. Each polymorphic form would exhibit distinct physical properties, such as melting point, solubility, and stability. A comprehensive study would involve the characterization of different polymorphs and an investigation into how the variations in their crystal structures influence their macroscopic properties.
Supramolecular Assembly and Weak Intermolecular Interactions in Guanidine (B92328) Systems
Beyond the strong hydrogen bonds, the supramolecular assembly of this compound would also be influenced by a variety of weaker intermolecular interactions. These could include C-H···O, C-H···N, and π-π stacking interactions involving the nitrophenyl ring. The cumulative effect of these weak forces plays a significant role in the stabilization of the crystal lattice and the fine-tuning of the molecular arrangement. The cyano group can also participate in dipole-dipole interactions. Understanding the hierarchy and cooperativity of these diverse interactions is fundamental to crystal engineering.
Crystal Packing and Its Influence on Molecular Conformation
The way in which individual molecules of this compound pack in the solid state would have a direct impact on the conformation of the molecule itself. The torsion angles between the guanidinium (B1211019) group and the nitrophenyl ring, for instance, would be dictated by the need to optimize intermolecular interactions within the crystal lattice. A detailed crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles, offering a clear picture of the molecule's geometry in the solid state and how it is influenced by its environment.
To provide a concrete example of the type of data that would be presented, a hypothetical data table is shown below. Please note that the values in this table are for illustrative purposes only and are not based on experimental data for this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Hydrogen Bond (D-H···A) | N-H···N(cyano) |
| D···A Distance (Å) | 2.95 |
| D-H···A Angle (°) | 170 |
Advanced Applications in Chemical Science
Catalytic Applications
Guanidine (B92328) derivatives are widely recognized for their catalytic prowess, acting as potent organocatalysts and versatile ligands in transition metal catalysis. arkat-usa.orgresearchgate.net The catalytic activity is rooted in their high basicity and ability to form strong hydrogen bonds. The substituents on the guanidine nitrogen atoms can be modified to fine-tune these properties, controlling catalytic activity and selectivity.
Organocatalysis in Multicomponent Reactions and Organic Transformations
Guanidines are a class of strong, neutral organic bases that have found extensive use as organocatalysts. Their catalytic activity stems from their ability to deprotonate weakly acidic substrates, thereby activating them for subsequent reactions. Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are well-known for promoting a variety of organic transformations, including Michael additions, aldol (B89426) reactions, and ring-opening polymerizations.
For a molecule like N-cyano-N'-(4-nitrophenyl)guanidine, the catalytic properties would be significantly modulated by its substituents. The 4-nitrophenyl group is a powerful electron-withdrawing group, which would substantially decrease the Brønsted basicity of the guanidine core compared to alkyl-substituted guanidines. While this reduces its effectiveness as a simple proton abstractor, it enhances its potential as a hydrogen-bond donor, especially in its protonated (guanidinium) form. This dual-role capability is valuable in bifunctional catalysis, where the catalyst can activate both the nucleophile (via base catalysis) and the electrophile (via hydrogen bonding).
Although specific studies employing this compound in multicomponent reactions are not prominent in the literature, the principles of guanidine catalysis suggest its potential utility in reactions where a moderately basic, hydrogen-bond-donating catalyst is advantageous.
Polymerization Catalysis and Ligand Design in Transition Metal Complexes
Guanidines are highly effective N-donor ligands for coordinating with transition metals, forming stable complexes that can catalyze a wide array of reactions, including polymerizations. arkat-usa.orgresearchgate.net The deprotonated form, known as a guanidinate, is a particularly strong, monoanionic, bidentate ligand that can stabilize various metal centers. The electronic and steric properties of these ligands can be precisely controlled by altering the substituents on the nitrogen atoms, which in turn regulates the activity of the metallic catalyst. researchgate.net
Guanidinate complexes of zinc, for example, have demonstrated high efficiency as catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable polymer with significant industrial relevance. acs.orgnih.gov The ligand framework is crucial for the catalyst's performance.
In the case of this compound, the electron-withdrawing nitro and cyano groups would diminish the electron-donating ability of the guanidinate ligand to the metal center. This modulation of the electronic properties of the catalyst can have a profound impact on its activity and selectivity. For instance, in Atom Transfer Radical Polymerization (ATRP), copper complexes with guanidine-based ligands have shown good catalytic activity for the polymerization of styrene. arkat-usa.org The electronic tuning afforded by the nitrophenyl and cyano groups could be leveraged to optimize the redox potential of the metal center for such radical processes.
Below is a table of representative guanidine-based ligands used in zinc-mediated lactide polymerization, illustrating the impact of ligand structure on catalytic performance.
| Ligand/Catalyst Precursor | Polymerization Conditions | Molar Mass ( g/mol ) | Conversion (%) | Reference |
| Zinc complex with guanidine-hydroquinoline ligand | Melt, 160 °C, 15 min | 90,000 | >99 | nih.gov |
| Zinc complex with bis(trimethylsilyl)amide guanidinate ligand | Benzene (B151609), 80 °C, 24 h | Not specified | High | acs.org |
This table is for illustrative purposes, showing data for analogous systems.
Hydrolysis Reactions Mediated by Guanidine-Containing Polymers
Guanidine-containing polymers are a class of functional materials with applications ranging from gene delivery to antimicrobial agents. fiu.edunih.gov The guanidinium (B1211019) group, being protonated at physiological pH, can engage in strong electrostatic interactions and hydrogen bonding. This capacity can be harnessed to create polymeric catalysts. For instance, the basic nature of the guanidine moiety can be utilized to catalyze hydrolysis reactions. By immobilizing guanidine groups onto a polymer backbone, a solid-phase catalyst can be created that facilitates the hydrolysis of esters or other labile functional groups.
Polymers incorporating this compound could potentially act as catalysts for hydrolysis. The guanidine units within the polymer chain could function as general base catalysts, activating water molecules or directly attacking the substrate. While the basicity of this specific guanidine is reduced, the polymeric structure could lead to cooperative effects or favorable microenvironments that enhance catalytic rates. Furthermore, carbamoylated guanidine-containing polymers have been developed that show enhanced hydrogen-bonding and hydrophobic interactions, which are crucial for substrate binding and subsequent reaction. nih.gov While the primary application of these polymers has been in biomolecule delivery, the underlying principles of interaction and stabilization are relevant for catalysis.
Applications in Materials Science and Optoelectronics
The electronic characteristics of this compound suggest its potential for use in the development of novel materials for electronics and sensor technology. The combination of a hydrogen-bonding guanidine group with a chromophoric and electron-accepting nitrophenyl moiety is a classic design principle for functional organic materials.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. wikipedia.org The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer, charge-transport layers, and charge-injection layers. Materials for these applications typically consist of extended π-conjugated systems that facilitate charge transport and possess high photoluminescence quantum yields.
While guanidine derivatives are not commonly used as primary emitters in OLEDs, molecules containing nitro-aromatic groups have been explored. The nitrophenyl moiety is a strong electron acceptor and can be incorporated into donor-acceptor (D-A) type molecules, which are a major class of materials used for Thermally Activated Delayed Fluorescence (TADF) emitters. mdpi.com These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.
A molecule like this compound is unlikely to be highly fluorescent on its own due to the nature of the guanidine core and the presence of the nitro group, which often quenches fluorescence. However, its strong electron-accepting character could make it a candidate for use as a component in a host material for the emissive layer or as an electron-transporting material. For instance, pyrene-benzimidazole derivatives have been investigated as multifunctional blue emitters where different molecular components are incorporated to facilitate charge transport. nih.gov The design of this compound does not align with typical high-efficiency emitters, and its application in OLEDs remains speculative without experimental evidence.
The table below shows examples of compound classes and their roles in OLED devices, highlighting the functions that different chemical moieties can perform.
| Compound Class | Functional Moiety | Role in OLED | Reference |
| Benzophenone Derivatives | Benzophenone (Acceptor) | Host or TADF Emitter | mdpi.com |
| Pyrene-Benzimidazole Derivatives | Pyrene (Emitter), Benzimidazole (Electron Transport) | Multifunctional Emitter | nih.gov |
| Pyrazoline Derivatives | Pyrazoline | Hole Transport, Emitter | researchgate.net |
This table provides context on material design for OLEDs and does not include the subject compound.
Development of Functional Coatings and Chemosensors
The development of functional coatings and chemosensors represents a more direct and promising application for this compound. The guanidinium group is a well-established functional motif for the molecular recognition of anions. researchgate.netnih.gov In its protonated state, it can form multiple, directionally specific hydrogen bonds with oxyanions (like carboxylates and phosphates) and other anions.
When this recognition event is coupled with a signaling unit, a chemosensor is created. The 4-nitrophenyl group in this compound can act as a chromophore. The binding of an anion to the guanidinium group would perturb the electronic environment of the nitrophenyl ring, leading to a change in its UV-visible absorption spectrum. This would result in a color change, allowing for the "naked-eye" detection of the target anion. jlu.edu.cn This principle has been successfully demonstrated in numerous anion sensors. For example, receptors containing nitro-aromatic groups have been shown to change color selectively in the presence of anions such as fluoride (B91410) or acetate. researchgate.netjlu.edu.cn
Furthermore, photoswitchable guanidine-based receptors have been designed for the light-controlled capture and release of anions, demonstrating the versatility of this functional group in advanced sensor and separation systems. rsc.org Given these precedents, this compound is a strong candidate for development as a colorimetric anion sensor.
The following table lists examples of anion sensors based on similar design principles.
| Sensor Compound | Functional Groups | Detected Anion(s) | Signaling Method | Reference |
| 2-(2'-Hydroxy-3-methoxy phenyl)-5,6-dinitrobenzimidazole | Dinitrophenyl, Hydroxyl | AcO⁻, H₂PO₄⁻, OH⁻ | Colorimetric (Naked-eye) | jlu.edu.cn |
| Anthraquinone-based receptor | Anthraquinone, Imidazole | F⁻ | Colorimetric | researchgate.net |
| 2-Pyridyl-diiminoguanidinium | Pyridyl, Guanidinium | SO₄²⁻ | Photoswitching/Fluorescence | rsc.org |
This table illustrates the principles of chemosensor design with analogous compounds.
Exploration as Photoactive Materials and Photosensitizers
The unique electronic structure of this compound, which combines an electron-donating guanidine moiety with a strongly electron-withdrawing nitro group on the phenyl ring, suggests its potential for interesting photophysical properties. While direct and extensive research on the photoactivity of this specific compound is limited, the behavior of structurally related molecules provides valuable insights into its potential as a photoactive material and photosensitizer.
The presence of both electron-donating and electron-accepting groups within the same molecule can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. nih.govresearchgate.net This phenomenon is observed in various organic molecules and can result in unique fluorescence properties, such as large Stokes shifts and solvent-dependent emission spectra. rsc.orgresearchgate.net For instance, a guanidine derivative of naphthalimide has been shown to exhibit dual fluorescence emission due to an excited-state deprotonation coupled with an ICT process. rsc.orgresearchgate.net The photophysical properties of this related compound are highly sensitive to the solvent environment.
Furthermore, the nitroaromatic group is a well-known chromophore that can participate in photoinduced processes. Studies on 4-(2-nitrophenyl)-1,4-dihydropyridines have demonstrated that the nitrobenzene (B124822) moiety can act as an electron acceptor, leading to the quenching of fluorescence and initiating further photochemical reactions. nih.gov Similarly, tetraarylporphyrins substituted with nitro groups have been investigated as potential electron-accepting pigments in models for photosynthesis, where they exhibit short singlet lifetimes and emission spectra consistent with the formation of an intramolecular charge transfer state. nih.gov
The ability of the guanidinium group to engage in charge-transfer complexes has also been noted. In studies involving denatured proteins, the formation of charge-transfer complexes between aromatic tryptophyl and tyrosyl side chains and an acceptor molecule has been used to probe the exposure of these residues. nih.gov This suggests that the guanidine portion of this compound could also participate in such interactions.
While the specific photophysical parameters for this compound are not extensively documented, the table below summarizes the properties of some related compounds, offering a predictive glimpse into its potential behavior.
| Compound/System | Observed Photophysical Property/Process | Reference |
| Guanidine derivative of naphthalimide | Excited-state deprotonation coupled with intramolecular charge transfer (ICT), dual fluorescence emission. | rsc.orgresearchgate.net |
| 4-(2-Nitrophenyl)-1,4-dihydropyridines | Deactivation of the lowest lying singlet state by electron transfer to the nitrobenzene moiety. | nih.gov |
| 2-Nitro-5,10,15,20-tetra-p-tolylporphyrin | Formation of an intramolecular charge transfer state (P+•-NO2-•) upon excitation. | nih.gov |
| Tryptophyl and tyrosyl side-chains in proteins | Formation of charge-transfer (CT) complexes with acceptor molecules. | nih.gov |
| (4-nitrobenzoate)Re(CO)₃(azine)₂ complexes | Intramolecular charge transfer from coordinated azine radicals to the 4-nitrobenzoate (B1230335) ligand. | osti.gov |
These examples collectively suggest that this compound is a promising candidate for further investigation as a photoactive material, with potential applications in sensors, molecular switches, and other optoelectronic devices.
Synthetic Utility as Precursors for Complex Heterocyclic Systems
The this compound molecule possesses multiple reactive sites, making it a valuable building block for the synthesis of a variety of complex heterocyclic systems. The cyanoguanidine moiety is a particularly versatile functional group in heterocyclic chemistry.
The reaction of N-cyanoguanidines with various reagents can lead to the formation of pyrimidine (B1678525) and triazine derivatives. For instance, N-tosyl substituted N-cyanoguanidines have been shown to react with oxoesters to produce 2-cyanimino-4-hydroxypyrimidine-5-carboxylates. researchgate.net The synthesis of pyrimidines from guanidine and cyanoacetaldehyde has also been reported, highlighting the utility of the guanidine group in forming the pyrimidine ring. nih.gov
Furthermore, the cyclization of N-substituted 1-(2-nitrophenyl)guanidines can lead to the formation of 1,2,4-benzotriazine (B1219565) 1-oxides, demonstrating a reaction pathway involving the nitro group and the guanidine moiety. chempap.org This suggests that this compound could undergo similar intramolecular cyclization reactions to yield complex fused heterocyclic systems. The presence of the cyano group can also influence the course of these reactions. For example, metal-free halogenated anhydrides can promote the intramolecular cyclization of N-cyano sulfoximines through the activation of the N-cyano group. nih.gov
The guanidine functionality is also known to react with α,β-dicarbonyl compounds to form heterocyclic products. researchgate.net This reactivity can be exploited to construct a range of heterocyclic structures. Chiral guanidine catalysts have been employed in the cyclization reactions of 1,3-enynes to synthesize lactones, showcasing the catalytic potential of the guanidine group in promoting complex transformations. rsc.org
The following table presents examples of heterocyclic systems that have been synthesized from guanidine or cyanoguanidine derivatives, illustrating the potential synthetic pathways available for this compound.
| Starting Material(s) | Reagent(s) | Heterocyclic Product(s) | Reference |
| N-Tosyl substituted N-cyanoguanidines | Oxoesters (e.g., ethyl acetoacetate) | 2-Cyanimino-4-hydroxypyrimidine-5-carboxylates | researchgate.net |
| 3-Ethyl-1-(2-nitrophenyl)guanidine | Base catalysis | 3-Ethylamino-1,2,4-benzotriazine 1-oxide | chempap.org |
| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides | Triazino[3,4-b] Current time information in Bangalore, IN.researchgate.netrsc.orgthiadiazines | researchgate.net |
| Amidines | Ethoxycarbonyl isothiocyanate | 4-Thioxo-1,3,5-triazin-2-ones | clockss.org |
| Guanidine and cyanoacetaldehyde | - | Pyrimidines | nih.gov |
| 3-Arylmethylidenefuran-2(3H)-ones | Guanidine carbonate | 3,4-Dihydrofuro[2,3-d]pyrimidine-2-amines | nih.gov |
The diverse reactivity of the cyanoguanidine and nitrophenyl moieties within this compound makes it a highly promising precursor for the synthesis of novel and complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Anion Recognition and Sensing in Supramolecular Systems
The guanidinium group, the protonated form of guanidine, is a well-established and powerful recognition motif for anions in supramolecular chemistry. researchgate.netutexas.edu Its ability to form strong hydrogen bonds and engage in favorable electrostatic interactions makes it an effective binder for a variety of anionic guests. The this compound molecule, upon protonation, can function as a receptor for anions, with its binding properties influenced by the electronic nature of its substituents.
The delocalized positive charge on the guanidinium cation allows for the formation of multiple hydrogen bonds with anions, leading to strong and selective binding. researchgate.net This has been exploited in the design of numerous synthetic receptors for anions. The presence of a chromophore, such as the 4-nitrophenyl group, attached to the guanidinium moiety allows for the optical detection of anion binding events. barbatti.org The binding of an anion to the guanidinium receptor can perturb the electronic structure of the chromophore, resulting in a change in its absorption or fluorescence properties, which can be monitored spectroscopically.
The 4-nitrophenyl group plays a crucial role in enhancing the anion sensing capabilities of the receptor. The strong electron-withdrawing nature of the nitro group increases the acidity of the N-H protons of the guanidinium group. mdpi.comnih.gov This enhanced acidity leads to stronger hydrogen bonding interactions with anions, resulting in higher binding affinities. The positional effect of the nitro group has been shown to be important, with para-substitution often leading to a greater increase in acidity and, consequently, better anion detection capabilities, especially in aqueous media. nih.gov
Theoretical and experimental studies on various guanidinium-based receptors have provided insights into their anion binding properties. For example, computational studies on chromophore-guanidine derivatives have shown that the protonation of the guanidine subunit leads to a hypsochromic (blue) shift in the absorption spectrum, which is then reduced upon complexation with an anion. barbatti.org The magnitude of this shift can be correlated with the basicity of the anion and the strength of the hydrogen bonds formed.
The table below provides data on the binding constants of a related anion receptor, demonstrating the affinity of guanidinium-based systems for various anions.
| Receptor | Anion | Binding Constant (K) in Acetonitrile | Reference |
| N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea (B124793) (in solution) | CH₃CO₂⁻ | > 10⁴ M⁻¹ | globalscitechocean.com |
| N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea (in solution) | H₂PO₄⁻ | > 10⁴ M⁻¹ | globalscitechocean.com |
| N-(4-(4-nitrophenylazo)phenyl)-N′-propyl thiourea (in solution) | Cl⁻ | ~10³ M⁻¹ | globalscitechocean.com |
The combination of the robust anion-binding guanidinium unit with the electron-withdrawing and chromophoric 4-nitrophenyl group makes this compound a highly promising candidate for the development of selective and sensitive anion sensors for applications in environmental monitoring, clinical diagnostics, and chemical process control.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Chemistry Approaches for Synthesis
The future synthesis of N-cyano-N'-(4-nitrophenyl)guanidine and its analogs will likely pivot towards more environmentally benign and sustainable methods. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Emerging green chemistry approaches offer promising alternatives.
Photocatalytic Synthesis: The use of visible-light photocatalysis represents a significant advancement in green chemistry. organic-chemistry.orgacs.orgresearchgate.netnih.govacs.org A potential sustainable route to this compound could involve the photocatalytic guanylation of a suitable precursor. organic-chemistry.orgacs.orgresearchgate.netnih.govacs.org This method often utilizes low-toxicity solvents like water and ethanol, can be performed at ambient temperatures, and may proceed in an open-flask environment, reducing energy consumption and operational complexity. organic-chemistry.orgacs.orgresearchgate.netnih.govacs.org
Electrochemical Synthesis: Electrochemical methods provide another avenue for green synthesis, often proceeding in aqueous media and avoiding the need for harsh chemical oxidants or reductants. rsc.org An electrochemical approach to synthesizing guanidines from isothiocyanates and amines has been demonstrated, offering a cost-effective and step-economical process with high tolerance for various functional groups. rsc.org Adapting such a method for this compound could significantly improve the sustainability of its production.
Use of Greener Reagents: The development of synthesis protocols that employ environmentally friendly and recyclable reagents is a key trend. nih.gov For instance, the use of reagents like tetrabutylphosphonium (B1682233) tribromide (TBPTB) for the synthesis of guanidine (B92328) compounds has been reported as an efficient and green alternative. nih.gov Research into similar recyclable reagents for the specific synthesis of this compound is a promising area.
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Photocatalysis | Use of low-toxicity solvents, ambient temperature, open-flask conditions. organic-chemistry.orgacs.orgresearchgate.netnih.govacs.org | Development of a suitable photocatalyst and optimization of reaction conditions. |
| Electrochemistry | Aqueous media, avoidance of harsh chemical reagents, cost-effectiveness. rsc.org | Design of an electrochemical cell and selection of appropriate electrodes and mediators. |
| Greener Reagents | Reduced environmental impact, potential for reagent recycling. nih.gov | Identification and testing of recyclable and non-toxic reagents for the specific reaction. |
Exploration of Novel Derivative Architectures with Tunable Properties
The core structure of this compound offers multiple sites for chemical modification, allowing for the design of novel derivatives with tailored properties. The introduction of different substituents can modulate the electronic and steric characteristics of the molecule, influencing its potential applications. researchgate.net
Modulation of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to fine-tune the electronic properties of the molecule. nih.gov Introducing electron-donating or electron-withdrawing groups at different positions could impact the compound's acidity, basicity, and potential for intermolecular interactions. This could be particularly relevant for applications in materials science where electronic properties are crucial.
Functionalization of the Guanidine Group: The guanidine moiety itself can be further substituted to create more complex architectures. researchgate.net Alkylation or acylation of the guanidine nitrogens can lead to highly functionalized derivatives with altered solubility, stability, and biological activity. researchgate.netnih.gov The synthesis of such derivatives could expand the utility of the this compound scaffold into areas like medicinal chemistry. nih.gov
Introduction of Polymerizable Groups: Incorporating polymerizable functionalities into the structure of this compound could enable its use as a monomer for the creation of novel polymers. These guanidinium-based polymers could find applications in areas such as wastewater treatment or as antimicrobial materials. acs.org
| Derivative Architecture | Potential Tunable Properties | Example Research Direction |
| Substituted Phenyl Ring | Electronic properties, acidity/basicity, intermolecular interactions. nih.gov | Synthesis of a library of derivatives with varying substituents on the phenyl ring and characterization of their electronic and spectroscopic properties. |
| Functionalized Guanidine | Solubility, stability, biological activity. researchgate.netnih.gov | Exploration of alkylation and acylation reactions on the guanidine group to create a diverse set of derivatives for screening in biological assays. |
| Polymerizable Derivatives | Polymer properties (e.g., charge density, thermal stability). acs.org | Introduction of a vinyl or other polymerizable group and investigation of the resulting polymer's material properties. |
Advanced In-situ Spectroscopic and Mechanistic Studies for Reaction Pathway Elucidation
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing reaction conditions and controlling product formation. Advanced in-situ spectroscopic techniques are powerful tools for elucidating these reaction pathways.
In-situ FTIR and NMR Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the formation and consumption of reactants, intermediates, and products. rsc.orgmdpi.com Applying these techniques to the synthesis of this compound would allow for the direct observation of reaction kinetics and the identification of transient species, leading to a more complete mechanistic picture. rsc.orgnih.gov
Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway and determine the energies of various proposed intermediates and transition states. nih.govnih.govrsc.org This computational approach, when combined with experimental data, can provide deep insights into the reaction mechanism at a molecular level. nih.govacs.org For instance, DFT could be used to investigate the role of different tautomers of this compound in its reactivity. nih.gov
Kinetic Studies: Detailed kinetic studies, monitoring the reaction progress under various conditions (e.g., temperature, concentration of reactants and catalysts), are essential for determining the rate law and activation parameters of the reaction. rsc.org This information is vital for understanding the factors that control the reaction rate and for scaling up the synthesis.
| Investigation Technique | Information Gained | Research Application |
| In-situ FTIR/NMR | Real-time monitoring of species, identification of intermediates. rsc.orgmdpi.com | Elucidation of the step-by-step mechanism of this compound synthesis. |
| DFT Calculations | Energies of intermediates and transition states, reaction pathways. nih.govnih.govrsc.org | Rationalization of experimentally observed products and prediction of the most favorable reaction mechanism. |
| Kinetic Studies | Rate law, activation parameters, influence of reaction conditions. rsc.org | Optimization of the synthesis for higher yield and efficiency. |
Integration of Machine Learning and Artificial Intelligence in Computational Design and Prediction
Accelerating Computational Chemistry: ML can be used to augment and accelerate traditional computational chemistry methods like DFT. mit.edu This can reduce the computational cost of mechanistic studies and property predictions, allowing for the exploration of a much larger chemical space.
| AI/ML Application | Potential Impact on this compound Research | Example Research Focus |
| Predictive Modeling | Rapid screening of virtual libraries for desired properties. ardigen.comschrodinger.commit.edu | Development of a QSAR model to predict the electronic or optical properties of novel derivatives. |
| De Novo Design | Generation of novel molecular structures with optimized performance. ardigen.com | Use of a generative model to design derivatives with enhanced thermal stability for materials applications. |
| Accelerated Computation | Faster and more efficient computational studies. mit.edu | Integration of ML with DFT to accelerate the exploration of reaction mechanisms for the synthesis of new derivatives. |
Expansion of Materials Science Applications and Device Integration Strategies
The unique combination of a polarizable nitrophenyl group and a hydrogen-bonding guanidinium (B1211019) moiety suggests that this compound could have interesting properties for materials science applications.
Energy Storage Materials: Guanidinium-based organic salts have shown promise as phase-change materials for thermal energy storage. nih.govresearchgate.net The investigation of this compound and its salts in this context could lead to the development of new materials for renewable energy applications.
Organic Electronics: The presence of the electron-withdrawing nitro group and the extended π-system could impart interesting electronic properties to this compound, making it a candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Research into its charge transport properties and film-forming capabilities would be necessary.
Nonlinear Optical Materials: Molecules with a combination of electron-donating and electron-withdrawing groups can exhibit significant nonlinear optical (NLO) properties. The structure of this compound suggests it could be a candidate for NLO applications, and future research could focus on measuring its hyperpolarizability.
Device Integration: A key challenge will be the integration of this compound-based materials into functional devices. This will require the development of processing techniques such as thin-film deposition (e.g., vacuum evaporation or solution processing) and the characterization of the material's performance and stability within a device architecture.
| Materials Application | Rationale for this compound | Future Research Direction |
| Energy Storage | Guanidinium salts can be effective phase-change materials. nih.govresearchgate.net | Synthesis and characterization of salts of this compound and evaluation of their thermal properties. |
| Organic Electronics | Potential for interesting electronic properties due to its structure. | Investigation of charge mobility, film morphology, and performance in prototype electronic devices. |
| Nonlinear Optics | Donor-acceptor structure may lead to NLO activity. | Measurement of the second-order NLO response and exploration of crystal engineering to optimize properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyano-N'-(4-nitrophenyl)guanidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a nitrophenylamine derivative with a cyanoguanidine precursor. Key steps include:
- Using a base (e.g., triethylamine) to deprotonate intermediates and facilitate nucleophilic substitution.
- Controlling temperature (e.g., 90–95°C) to accelerate reaction kinetics while minimizing side products .
- Solvent selection (e.g., mixed polar aprotic solvents) to enhance solubility and stabilize reactive intermediates. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., nitrophenyl and cyano groups) and rule out tautomeric forms .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and detect isotopic patterns consistent with the nitro group .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to validate purity .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in solvents like DMSO (common for biological assays) or ethanol/water mixtures. The nitro group may reduce aqueous solubility, requiring co-solvents .
- Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring to detect degradation products. Nitro groups are prone to reduction under acidic/basic conditions, necessitating pH-controlled storage .
Advanced Research Questions
Q. How does the nitro group in this compound influence its bioactivity compared to analogs with other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and compare bioactivity in target assays (e.g., enzyme inhibition). The nitro group’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets, as seen in related cyanoguanidines like CHS 828 (a nicotinamide phosphoribosyltransferase inhibitor) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the nitro group and target proteins .
Q. What experimental strategies are effective for resolving contradictory data on the compound’s mechanism of action?
- Methodological Answer :
- Redundancy in Assay Design : Combine orthogonal assays (e.g., enzymatic activity, cellular viability, and NF-κB signaling readouts) to cross-validate results. For example, CHS 828’s cytotoxicity was initially attributed to NAD+ depletion but later linked to NF-κB modulation .
- Isotopic Labeling : Use - or -labeled compound to track cellular uptake and metabolite formation, clarifying primary vs. off-target effects .
Q. How can polymorph screening be systematically conducted for this compound?
- Methodological Answer :
- Solvent-Based Crystallization : Dissolve the compound in solvents (e.g., ethanol/water mixtures) under reflux, then cool at controlled rates (0.1–1°C/min) to induce polymorph nucleation .
- pH-Driven Precipitation : Adjust pH in a two-phase system (e.g., aqueous HCl/organic solvent) to isolate different crystalline forms. Characterize polymorphs via X-ray diffraction and DSC to correlate stability with lattice energy .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?
- Methodological Answer :
- In Vitro PK : Use Caco-2 cell monolayers to assess intestinal permeability and liver microsomes to study metabolic stability (CYP450 interactions) .
- In Vivo Models : Administer to rodents via IV/PO routes, followed by LC-MS/MS plasma analysis. Monitor nitro group metabolites (e.g., amine derivatives) for potential hepatotoxicity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and endpoint measurements (e.g., ATP vs. resazurin-based viability). For example, CHS 828’s IC₅₀ varied 10-fold between leukemia and solid tumor models due to differential NAD+ dependency .
- Control for Redox Interference : Nitro groups may react with assay reagents (e.g., MTT), leading to false positives. Include redox-inert controls (e.g., CellTiter-Glo) .
Methodological Tables
| Polymorph Screening Outcomes | Characterization Technique | Reference |
|---|---|---|
| Form A (monoclinic) | Stable up to 150°C (DSC) | |
| Form B (orthorhombic) | Higher solubility in ethanol/water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
